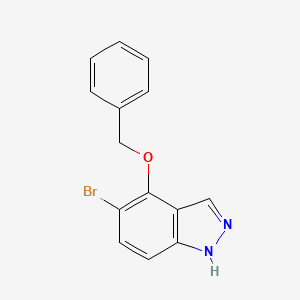

4-Benzyloxy-5-bromo-1h-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-phenylmethoxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-12-6-7-13-11(8-16-17-13)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLQCJLQVVXXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC3=C2C=NN3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288287 | |

| Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850363-66-5 | |

| Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850363-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Benzyloxy 5 Bromo 1h Indazole and Its Structural Analogs

Retrosynthetic Analysis of the 4-Benzyloxy-5-bromo-1H-indazole Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient synthetic route.

Key Disconnections and Precursor Identification

The primary disconnections for this compound involve the carbon-nitrogen and carbon-oxygen bonds of the indazole core and the benzyloxy group, respectively. The key precursors identified through this analysis are a substituted bromo-fluoro-aniline derivative and a benzyl (B1604629) halide.

A logical retrosynthetic pathway for this compound would involve the following key steps:

Disconnection of the N1-N2 bond of the indazole ring: This leads back to a 2-amino-benzonitrile or a related derivative.

Disconnection of the C4-O bond: This suggests the introduction of the benzyloxy group via an etherification reaction on a 4-hydroxy-5-bromo-1H-indazole intermediate.

Disconnection of the C5-Br bond: This points to a bromination step on a suitable indazole precursor.

Based on this analysis, a plausible forward synthesis would commence with a readily available substituted aniline.

Established Synthetic Routes to this compound

Several synthetic routes have been developed for the synthesis of indazole derivatives. These can be adapted and optimized for the specific synthesis of this compound.

Optimization of Yield and Purity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves careful selection of reagents, solvents, temperature, and reaction time. For instance, in the synthesis of related bromo-fluoro-1H-indazoles, the choice of brominating agent and control of temperature during the bromination step are critical to prevent the formation of undesired isomers. google.com Similarly, the conditions for the subsequent ring-closure and deprotection steps must be fine-tuned to ensure high conversion and minimize side-product formation. google.com The use of purification techniques such as column chromatography is often necessary to isolate the product with high purity. thieme-connect.de

Multi-step Reaction Sequences for Indazole Ring Formation and Functionalization

The formation of the indazole ring is a key step in the synthesis. researchgate.net A common method involves the diazotization of a 2-alkylaniline derivative followed by cyclization. google.com An alternative approach is the reaction of a 2-halobenzaldehyde with hydrazine. thieme-connect.de

Once the indazole core is formed, it can be further functionalized. For example, bromination at the C5 position can be achieved using a suitable brominating agent like N-bromosuccinimide. google.com The introduction of substituents at various positions of the indazole ring can also be accomplished through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. google.comnih.gov These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of structural analogs. researchgate.netnih.gov

A representative multi-step synthesis could involve:

Bromination: Starting with a substituted 2-methylaniline, bromination is carried out to introduce the bromine atom at the desired position. google.com

Ring Closure: The resulting bromo-aniline derivative undergoes a ring-closure reaction to form the indazole ring. This can be achieved through various methods, including diazotization followed by reduction or reaction with an acylating agent followed by cyclization. google.com

Protection/Deprotection: In some cases, it may be necessary to protect the nitrogen of the indazole ring before further functionalization. The protecting group is then removed in a later step. google.comgoogle.com

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Bromination | N-bromosuccinimide, acetonitrile, -10 to 10 °C | Introduces a bromine atom onto the aromatic ring. | google.com |

| Ring Closure | Acetic anhydride, isoamyl nitrite, heating | Forms the indazole ring structure. | google.com |

| Deprotection | Potassium bicarbonate, methanol/water | Removes the acetyl protecting group from the indazole nitrogen. | google.com |

Approaches for Introducing the Benzyloxy Moiety at the 4-Position

The introduction of the benzyloxy group at the 4-position is a critical step in the synthesis of the target molecule.

Alkylation/Etherification Strategies

The most common method for introducing the benzyloxy group is through a Williamson ether synthesis. This involves the reaction of a 4-hydroxy-1H-indazole derivative with a benzyl halide (e.g., benzyl bromide) in the presence of a base. chemicalbook.com The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the halide from the benzyl group. nih.gov

The choice of base and solvent is important for the success of this reaction. Common bases include potassium carbonate and sodium hydride. nih.govmdpi.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. nih.govmdpi.com

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| 4-Hydroxyindazole | Benzyl bromide | Potassium Carbonate | Acetone | 4-Benzyloxy-1H-indazole | nih.gov |

| 6-Hydroxyindazole | Benzyl bromide | - | - | 6-Benzyloxy-1H-indazole | chemicalbook.com |

| 5-Nitroindazole (B105863) | 2-chloro-5-methoxybenzene-1-sulfonyl chloride | Sodium Hydride | DMF | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | mdpi.com |

Methodologies for Bromination at the 5-Position of the Indazole Core

The introduction of a bromine atom at the 5-position of the indazole ring is a crucial step in the synthesis of the target compound and its derivatives. This functionalization is typically achieved through electrophilic aromatic substitution.

One common method involves the direct bromination of a suitable indazole precursor. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole utilizes N-bromosuccinimide (NBS) as the brominating agent. In this process, the starting material, 3-fluoro-2-methylaniline (B146951), is first dissolved in acetonitrile, and then NBS is added at a controlled temperature of -10 to 10°C. google.com Another approach describes the bromination of 2H-indazoles using N-chlorosuccinimide (NCS) in ethanol (B145695) at 50°C. rsc.org

Ultrasound-assisted bromination has also been reported as a novel and efficient method. This technique employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source and can be completed in a short time under mild conditions. nih.govrsc.org While this specific method has been demonstrated for C3-bromination, the principles could potentially be adapted for C5-bromination with appropriate starting materials and reaction optimization.

The table below summarizes various bromination methodologies applicable to the indazole core.

| Reagent | Substrate | Conditions | Position | Reference |

| N-Bromosuccinimide (NBS) | 3-Fluoro-2-methylaniline (precursor) | Acetonitrile, -10 to 10°C | 5 | google.com |

| N-Chlorosuccinimide (NCS) | 2H-Indazoles | Ethanol, 50°C | 5 | rsc.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Indazoles | Ultrasound, mild conditions | 3 | nih.govrsc.org |

| Iodine/Potassium Hydroxide | 6-Bromoindazole | DMF | 3 | chim.it |

| N-Iodosuccinimide (NIS) | 5-Bromoindazole | Dichloromethane, KOH | 3 | chim.it |

Metal-Catalyzed Coupling Reactions in Indazole Synthesis (e.g., Buchwald-Hartwig, Suzuki)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for diversifying the indazole scaffold. The Suzuki and Buchwald-Hartwig reactions are particularly prominent in this context. rsc.orgrsc.org

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups at various positions of the indazole ring. rsc.org This reaction typically involves the coupling of a bromo-indazole derivative with a boronic acid in the presence of a palladium catalyst and a base. rsc.orgnih.gov For example, 5-bromoindazoles can be coupled with N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid using a Pd(dppf)Cl₂ catalyst and K₂CO₃ as the base in dimethoxyethane. nih.gov This methodology allows for the synthesis of a variety of 5-aryl- and 5-heteroaryl-1H-indazoles. nih.gov Similarly, a one-pot synthesis of benzo[g]indazole derivatives has been achieved through a cascade Suzuki-Miyaura coupling and aldol (B89426) condensation. citedrive.com

The Buchwald-Hartwig amination provides a direct route to N-substituted indazoles and 3-aminoindazoles. researchgate.netwikipedia.org This palladium-catalyzed reaction couples an aryl halide with an amine. wikipedia.orgnumberanalytics.comorganic-chemistry.org For the synthesis of 3-aminoindazoles, a 3-haloindazole is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. researchgate.net For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DDPF has been shown to improve reaction rates and yields for the coupling of primary amines. wikipedia.org

The following table provides examples of metal-catalyzed coupling reactions used in indazole synthesis.

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | 5-Bromoindazoles, N-Boc-2-pyrroleboronic acid/2-thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(Pyrrol-2-yl)- and 5-(Thiophen-2-yl)-1H-indazoles | nih.gov |

| Suzuki-Miyaura Coupling | 3-Iodo-5-methoxy-1H-indazole-1-carboxylate, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Methoxy-3-phenyl-1H-indazole | nih.gov |

| Buchwald-Hartwig Amination | 3-Haloindazoles, Amines | Palladium catalyst, Ligand (e.g., Xantphos) | 3-Aminoindazoles | researchgate.net |

| Buchwald-Hartwig Amination | Aryl halides, Amines | Palladium catalyst, Bidentate phosphine ligands | N-Aryl amines | wikipedia.org |

One-Pot and Cascade Reactions for Expedited Synthesis of Indazole Derivatives

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.gov These strategies allow for the construction of complex indazole derivatives in a single synthetic operation from simple starting materials. rsc.org

A notable example is the substrate-dependent selective synthesis of functionalized indazole derivatives through a cascade reaction of N-nitrosoanilines with diazo compounds. acs.orgacs.org This approach can lead to indazoles with either a benzoyl carbamate (B1207046) or a benzoate (B1203000) moiety, depending on the nature of the diazo homophthalimide used. acs.org Another innovative cascade reaction involves a four-component, three-step process to synthesize indazole-fused triazolo[5,1-c]quinoxalines. rsc.org This sequence includes the formation of a 2H-indazole, followed by an azide-alkyne cycloaddition, C-N coupling, and intramolecular C-C coupling. rsc.org

One-pot syntheses of 2,3-dihydro-1H-indazoles have been developed using a copper(I)-mediated process, which provides better yields than a two-step sequence. mdpi.comresearchgate.net Additionally, a one-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation has been reported. nih.gov

The table below highlights some one-pot and cascade reactions for indazole synthesis.

| Reaction Type | Starting Materials | Key Features | Product Type | Reference |

| Cascade Reaction | N-Nitrosoanilines, Diazo homophthalimides | Substrate-dependent selectivity, C-H activation, cyclization | Functionalized indazole derivatives | acs.orgacs.org |

| Four-Component Cascade Reaction | o-Azido aldehyde, o-Iodoaniline, Phenylacetylene, Sodium azide | Sequential formation of 2H-indazole, cycloaddition, C-N and C-C coupling | Indazole-fused triazolo[5,1-c]quinoxalines | rsc.org |

| Copper(I)-Mediated One-Pot Synthesis | ortho-Iodobenzyl bromides, Hydrazine derivatives | Improved yields over two-step methods | 2,3-Dihydro-1H-indazoles | mdpi.comresearchgate.net |

| One-Pot Aryne Annulation | 1,1-Dialkylhydrazones, o-(Trimethylsilyl)aryl triflates | In situ generation of reactive intermediates | 1-Alkyl-1H-indazoles | nih.gov |

| Cobalt(III)-Catalyzed Cascade Reaction | N-Aryl-2H-indazoles | C-H bond functionalization/addition/cyclization | Indazoles and furans | nih.gov |

Novel Synthetic Approaches for 1H-Indazole Derivatives Applicable to this compound

Recent research has focused on developing novel and more efficient methods for the synthesis of 1H-indazole derivatives. These approaches often utilize modern synthetic techniques and catalytic systems.

One such approach is the 1,3-dipolar cycloaddition reaction between α-substituted α-diazomethylphosphonates and arynes, which provides 3-substituted-1H-indazoles. organic-chemistry.org Another metal-free, one-pot reaction involves the treatment of 2-aminophenones with hydroxylamine (B1172632) derivatives to yield indazoles. organic-chemistry.org The reaction of N-tosylhydrazones with arynes, generated in situ, also leads to 3-substituted indazoles through a 1,3-dipolar cycloaddition. organic-chemistry.org

A particularly relevant synthesis for 5-bromo-1H-indazole starts from 5-bromo-2-fluorobenzaldehyde (B134332) and hydrazine, with the reaction proceeding via a cyclocondensation. Additionally, a three-step synthesis of 5-bromo-4-fluoro-1H-indazole has been disclosed, starting from 3-fluoro-2-methylaniline and involving bromination, ring closure, and deprotection steps. google.com

The table below summarizes some novel synthetic approaches for 1H-indazoles.

| Synthetic Approach | Key Reagents/Intermediates | Features | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | α-Diazomethylphosphonates, Arynes | Metal-free, mild conditions | 3-Substituted-1H-indazoles | organic-chemistry.org |

| One-Pot Reaction | 2-Aminophenones, Hydroxylamine derivatives | Metal-free, operationally simple | Indazoles | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | N-Tosylhydrazones, Arynes | In situ generation of diazo compounds | 3-Substituted indazoles | organic-chemistry.orgorganic-chemistry.org |

| Cyclocondensation | 5-Bromo-2-fluorobenzaldehyde, Hydrazine | Direct formation of the indazole ring | 5-Bromo-1H-indazole | |

| Three-Step Synthesis | 3-Fluoro-2-methylaniline | Bromination, ring closure, deprotection | 5-Bromo-4-fluoro-1H-indazole | google.com |

| 1,3-Dipolar Cycloaddition | Dipolarophile compounds, Azides | Click chemistry for regioisomer separation | 3-Chloro-6-nitro-1H-indazole derivatives | nih.gov |

Regioselectivity and Stereoselectivity Considerations in Substituted Indazole Synthesis

Regioselectivity is a critical aspect of indazole synthesis, particularly when dealing with unsymmetrically substituted precursors or when performing reactions on the indazole core itself. The position of substituents can significantly influence the biological activity of the final compound.

In the N-alkylation of indazoles, the reaction can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. nih.govnih.gov The outcome is often dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the alkylating agent used. nih.govnih.gov For instance, using sodium hydride in THF has been shown to favor N-1 alkylation for many substituted indazoles. nih.gov Conversely, the presence of certain substituents, such as a nitro or carboxylate group at the C-7 position, can direct alkylation to the N-2 position with high selectivity. nih.gov Thermodynamic conditions generally favor the formation of the more stable N-1 substituted indazole. researchgate.net

The protection of the indazole nitrogen also requires careful consideration of regioselectivity. Protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be directed to the N-2 position under specific conditions. researchgate.net

Stereoselectivity becomes important when chiral centers are present in the substituents or when the indazole derivative itself is chiral. While the core indazole ring is planar, the introduction of substituents with stereocenters requires synthetic methods that can control the stereochemical outcome.

The table below outlines key considerations for regioselectivity in indazole synthesis.

| Reaction Type | Factors Influencing Regioselectivity | Preferred Position | Conditions for Selectivity | Reference |

| N-Alkylation | Base, Solvent, Substituents on indazole ring, Alkylating agent | N-1 or N-2 | NaH in THF for N-1; C-7 electron-withdrawing groups for N-2 | nih.gov |

| N-Protection (SEM) | Reaction conditions | N-2 | Specific conditions for SEM-Cl addition | researchgate.net |

| Halogenation | Directing effects of existing substituents | C-3, C-5, etc. | Choice of halogenating agent and reaction conditions | rsc.orgchim.it |

| Metal-Catalyzed Coupling | Position of the leaving group (e.g., bromine) | Varies | Pre-functionalization of the desired position | nih.govresearchgate.net |

Advanced Characterization and Structural Elucidation of 4 Benzyloxy 5 Bromo 1h Indazole and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. While specific experimental spectra for 4-Benzyloxy-5-bromo-1H-indazole are not widely published, a detailed analysis of its constituent parts allows for the prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide a definitive atom-by-atom map of the molecule. In ¹H NMR spectroscopy, the protons on the indazole ring, the benzyloxy substituent, and the N-H proton would each appear as distinct signals. The protons on the carbon adjacent to the ether oxygen (benzylic protons) are expected to show a downfield shift, typically appearing in the 3.4 to 4.5 δ range. pressbooks.pub For the benzyloxy group specifically, the benzylic (CH₂) protons would likely appear as a singlet around 4.5-5.1 ppm, while the phenyl protons would resonate in the aromatic region (~7.3-7.5 ppm). chemicalbook.comacs.org The protons of the indazole core would exhibit chemical shifts influenced by the bromine and benzyloxy substituents. For the parent 1H-indazole, protons resonate at approximately 8.10 (H3), 7.77 (H7), 7.51 (H4), 7.40 (H5), and 7.18 (H6) ppm. wiley-vch.de The electron-withdrawing effect of the bromine atom at position 5 and the electron-donating benzyloxy group at position 4 would alter these values in a predictable manner.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Ether carbon atoms typically absorb in the 50 to 80 δ range. pressbooks.pub For the parent 1H-indazole, carbon signals appear at δ 109.7, 120.9, 121.0, 123.1, 126.8, 134.8, and 140.0 ppm. wiley-vch.de The carbons of the benzyloxy group and the substituted indazole ring in the target molecule would have characteristic shifts based on their electronic environments.

Expected ¹H and ¹³C NMR Chemical Shifts for Structural Moieties

| Moiety | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Benzyloxy Group | -CH₂- | 4.5 - 5.1 | 65 - 75 |

| Phenyl C-H | 7.3 - 7.5 | 127 - 130 | |

| Phenyl C (ipso) | - | 136 - 138 | |

| Indazole Core | N-H | > 10.0 (often broad) | - |

| Aromatic C-H | 7.0 - 8.2 | 110 - 128 | |

| Aromatic C (quaternary) | - | 120 - 142 |

Note: These are approximate values and can shift based on solvent and the electronic effects of adjacent substituents.

Mass Spectrometry (MS) would confirm the molecular weight and offer structural clues through fragmentation analysis. For this compound (C₁₄H₁₁BrN₂O), the high-resolution mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The most common fragmentation pathway would likely involve the cleavage of the benzyl (B1604629) group (loss of C₇H₇) or the entire benzyloxy group, leading to significant fragment ions that can be used to piece the structure together.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. researchgate.net This technique provides unambiguous and reliable structural parameters, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation in the solid state. researchgate.netnih.gov

For this compound, a single-crystal X-ray diffraction analysis would reveal several key structural features:

Planarity: It would confirm the planarity of the bicyclic indazole ring system.

Bond Geometry: Precise measurements of the C-Br, C-O, C-N, and other bond lengths and angles would be obtained.

Conformation: The analysis would determine the rotational conformation of the benzyloxy group relative to the plane of the indazole ring. This is particularly important as the spatial arrangement can influence intermolecular interactions.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, revealing potential hydrogen bonds (e.g., involving the indazole N-H) and π–π stacking interactions between the aromatic rings. researchgate.netmdpi.com

While a specific crystal structure for this compound is not publicly documented, studies on other substituted indazoles and related heterocyclic systems have demonstrated the power of this technique to confirm molecular structures and rationalize chemical reactivity. mdpi.comntu.edu.sg

Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Yielded |

|---|---|

| Unit Cell Dimensions | Dimensions and symmetry of the crystal lattice. |

| Space Group | The symmetry operations that define the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-O, C-Br). |

| Bond Angles (°) | Angles between three connected atoms, defining molecular geometry. |

| Torsional Angles (°) | Dihedral angles describing the rotation around bonds, defining conformation. |

| Hydrogen Bonding | Identification of donor-acceptor distances and angles. |

| π–π Stacking | Distances and orientations between parallel aromatic rings. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. hmdb.ca Each functional group absorbs light at a characteristic frequency, producing a unique "fingerprint" spectrum.

For this compound, the IR and Raman spectra would display characteristic bands corresponding to its various structural components. The gas-phase IR spectrum of the parent indazole molecule has been extensively studied and provides a basis for assignments. psu.edu

N-H Vibrations: A key feature would be the N-H stretching vibration of the indazole ring, typically appearing as a broad band in the region of 3100-3300 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from both the indazole and benzyl rings would be observed above 3000 cm⁻¹. Aliphatic C-H stretching from the benzylic -CH₂- group would appear just below 3000 cm⁻¹. researchgate.net

C-O Ether Stretch: The C-O-C stretching of the benzyl ether linkage is a key diagnostic peak. Phenyl alkyl ethers typically show two strong C–O stretching absorbances, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. pressbooks.pub

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. researchgate.net

C-Br Vibration: The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR/Raman Range (cm⁻¹) |

|---|---|---|

| Indazole N-H | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Benzyl Ether C-O | Asymmetric Stretch | ~1250 |

| Benzyl Ether C-O | Symmetric Stretch | ~1050 |

| Indazole Ring | Ring Breathing/Deformation | 740 - 840 |

| C-Br | Stretching | 500 - 600 |

Computational and Theoretical Investigations of 4 Benzyloxy 5 Bromo 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov Through DFT calculations, one can determine the optimized molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

For 4-Benzyloxy-5-bromo-1H-indazole, a DFT study would predict the energies of these orbitals. A smaller energy gap would suggest higher reactivity. Studies on similar indazole derivatives have used DFT to correlate these electronic properties with observed biological activity. nih.govnih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data based on typical values for analogous compounds to illustrate the output of a DFT analysis.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. rsc.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems, by identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential, nucleophilic sites) and blue indicates regions of low electron density (positive potential, electrophilic sites). nih.gov

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen atoms of the indazole ring and the oxygen atom of the benzyloxy group. These areas would be prone to interacting with hydrogen bond donors or positive centers in a protein. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the indazole ring, making it a likely hydrogen bond donor site. nih.govasianresassoc.org

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. biotech-asia.org This method is crucial in structure-based drug design for screening virtual libraries of compounds and understanding their binding mechanisms at a molecular level. Indazole derivatives are widely recognized as potent inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govnih.gov

Docking simulations of this compound into the ATP-binding site of a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), would reveal specific molecular interactions. nih.gov Studies on analogous indazole compounds consistently show a characteristic binding pattern. nih.govresearchgate.net Typically, the indazole core forms crucial hydrogen bonds with residues in the "hinge region" of the kinase, which is essential for anchoring the inhibitor. nih.gov The benzyloxy and bromo substituents would occupy adjacent hydrophobic pockets, forming van der Waals and potentially halogen bond interactions, which can enhance binding affinity and selectivity.

Table 2: Predicted Ligand-Protein Interactions for this compound with a Model Kinase (e.g., VEGFR-2) This table is an illustrative prediction of interactions based on studies of similar indazole-based kinase inhibitors.

| Molecular Moiety | Potential Interacting Residue (VEGFR-2) | Type of Interaction |

| Indazole N-H | Hinge Region (e.g., Cys919) | Hydrogen Bond (Donor) |

| Indazole N2 | Hinge Region (e.g., Ala866) | Hydrogen Bond (Acceptor) |

| Benzyloxy Group | Hydrophobic Pocket (e.g., Leu840, Val848) | Hydrophobic, π-π Stacking |

| Bromo Atom | Halogen-Bonding Pocket (e.g., Phe918) | Halogen Bond, Hydrophobic |

Molecular docking programs calculate a scoring function, often expressed as binding affinity in kcal/mol, to estimate the strength of the ligand-protein interaction. researchgate.net A lower (more negative) value typically indicates a more stable complex and potentially higher inhibitory potency. frontiersin.org These predictions allow researchers to rank different analogs and prioritize the most promising candidates for synthesis and in vitro testing. nih.gov By analyzing the predicted binding mode, medicinal chemists can rationally design new derivatives with modified substituents to improve interactions and enhance affinity or selectivity for the target protein. nih.gov

Table 3: Illustrative Predicted Binding Affinities for this compound against Various Protein Kinase Targets This table presents hypothetical data to demonstrate how binding affinity predictions are used to assess a compound's potential.

| Protein Target | PDB Code | Predicted Binding Affinity (kcal/mol) |

| VEGFR-2 | 4AGD | -9.5 |

| FGFR1 | 3EWH | -8.9 |

| Aurora A | 6FEW | -8.2 |

| EGFR | 2J6M | -7.8 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms in the complex over time, providing insights into its stability and flexibility. nih.gov By running an MD simulation on the docked pose of this compound, researchers can assess whether the key interactions identified in docking are maintained over time. nih.gov Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone can confirm the stability of the binding pose. MD is a critical step to validate docking results and gain a deeper understanding of the binding thermodynamics. nih.gov

In Silico High-Throughput Screening (HTS) and Virtual Screening Applications

While specific high-throughput screening (HTS) or virtual screening campaigns detailing the use of this compound are not extensively documented in publicly available literature, the indazole scaffold, including derivatives with substitutions at the 4 and 5-positions, is a prominent feature in modern computational drug discovery. The principles of in silico screening allow for the rapid, cost-effective evaluation of vast compound libraries against biological targets, and the indazole core is frequently identified as a privileged structure in such screenings. nih.govresearchgate.net

Virtual screening strategies typically begin with the identification of a biological target, such as an enzyme or receptor implicated in a disease. nih.gov A library of virtual compounds is then computationally "docked" into the active site of the target protein to predict binding affinity and mode. Hits from this initial screening are then prioritized for further computational analysis or in vitro testing. nih.gov

The this compound structure possesses several features that make it and its analogs interesting candidates for inclusion in virtual screening libraries. The indazole core itself is a versatile scaffold known to interact with a variety of protein targets. nih.govnih.gov The bromo-substituent at the 5-position can form halogen bonds or occupy hydrophobic pockets within a binding site, while the benzyloxy group at the 4-position offers a flexible, larger substituent that can explore deeper pockets and form additional interactions.

Research on related indazole derivatives highlights how this scaffold is utilized in virtual screening to identify novel inhibitors for various therapeutic areas. For instance, derivatives of the indazole core have been the subject of molecular docking studies to evaluate their effectiveness against targets for renal cancer. nih.gov In such studies, the binding energy of the ligand-receptor complex is a key metric for ranking potential drug candidates. nih.gov

One notable example of a high-throughput screening effort leading to an indazole-based compound involved the discovery of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), a target for treating obesity. nih.gov The optimization of an initial HTS hit led to the development of 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, a compound that contains both a benzyloxy and an indazole moiety. nih.gov This demonstrates the value of the benzyloxy-phenyl-indazole combination in identifying potent and orally efficacious drug candidates. nih.gov

Illustrative Docking Results for Indazole Analogs

To exemplify the data generated during virtual screening, the following table presents hypothetical docking scores and key interactions for indazole derivatives against a generic kinase target. This data is representative of what would be sought in a screening campaign.

| Compound ID | Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| IND-001 | 5-bromo-1H-indazole | -7.5 | MET102, LYS54 |

| IND-002 | 4-hydroxy-5-bromo-1H-indazole | -8.2 | MET102, LYS54, ASP165 |

| IND-003 | This compound | -9.1 | MET102, LYS54, PHE163 |

| IND-004 | 4-(4-chlorobenzyloxy)-5-bromo-1H-indazole | -9.5 | MET102, LYS54, PHE163, VAL45 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Virtual Screening for Novel Antibacterial Agents

In the search for new antibiotics, the indazole scaffold has been employed to design inhibitors of the bacterial cell division protein FtsZ. nih.gov A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized, leading to the identification of compounds with significant antibacterial activity. nih.gov Although the initial design process was not explicitly detailed as a large-scale virtual screen, the "design" of these inhibitors implies a structure-based computational approach to identify promising candidates for synthesis and testing. nih.gov

The table below shows representative minimum inhibitory concentration (MIC) values for selected 4-bromo-1H-indazole derivatives against a panel of bacteria, which is a typical output following an in silico screening and subsequent in vitro validation.

| Compound ID | R-group at position 4 | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. coli MIC (µg/mL) |

| FTSZ-01 | -H | 128 | 64 | >128 |

| FTSZ-02 | -OH | 64 | 32 | >128 |

| FTSZ-03 | -OCH3 | 32 | 16 | 128 |

| FTSZ-04 | -OCH2Ph (Benzyloxy) | 16 | 8 | 128 |

This table contains representative data based on findings for similar compound classes and does not reflect experimentally determined values for this compound. nih.gov

These examples underscore the utility of the indazole scaffold in computational drug discovery. While direct in silico HTS data for this compound is sparse, the successful application of virtual screening to closely related analogs suggests that it is a compound of interest for future computational and medicinal chemistry efforts.

Structure Activity Relationship Sar Studies of 4 Benzyloxy 5 Bromo 1h Indazole Derivatives

Impact of Substituents on the Indazole Ring Positions on Biological Activities

The strategic placement of different functional groups on the indazole nucleus is a key approach in drug design to enhance potency and selectivity. nih.govresearchgate.net SAR studies have shown that substituents at positions 3, 4, 5, and the 1H-nitrogen play crucial roles in modulating the biological activity of indazole-based compounds. nih.govnih.gov

The benzyloxy group, a benzyl (B1604629) group linked via an ether bond, is a significant pharmacophore. nih.govwikipedia.org In the context of indazole derivatives, a substituent at the C4-position can influence the compound's interaction with biological targets. Specifically, the 4-benzyloxy moiety can impact activity through several mechanisms.

Studies on related chalcone (B49325) structures have demonstrated that a benzyloxy group at the para-position of a phenyl ring can significantly enhance inhibitory activity against certain enzymes, such as monoamine oxidase B (MAO-B). nih.gov For instance, benzyloxy-substituted chalcones showed more potent hMAO-B inhibition compared to analogues with other substituents. nih.gov This suggests that the size, lipophilicity, and potential for π-π stacking interactions conferred by the benzyloxy group are critical for binding to the active site of target proteins. The compound 4-(Benzyloxy)-1H-indazole is synthesized from 4-hydroxy-1H-indazole and benzyl bromide. biosynth.com While direct SAR studies on the 4-benzyloxy group in 4-benzyloxy-5-bromo-1H-indazole are limited in the provided results, the known importance of benzyloxy groups in other molecular contexts suggests it is a critical feature for biological activity, likely contributing to target affinity and pharmacokinetic properties. nih.govwikipedia.org

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. The presence of a bromine atom at the C5-position of the indazole ring has been shown to be significant for biological activity.

In the development of antitumor agents, the introduction of different substituted aromatic groups at the C5-position through Suzuki coupling has been a strategy to explore interactions with kinase targets. nih.gov This indicates that the C5-position is a key site for modification to enhance activity. nih.govresearchgate.net For example, in a series of 1H-indazole-3-amine derivatives designed as potential anticancer agents, modifications at the C5-position were explored to improve inhibitory activity. nih.govresearchgate.net While the specific contribution of a bromo group at C5 in this compound is not explicitly detailed, studies on related quinazoline (B50416) derivatives show that the introduction of a lipophilic bromine atom can lead to favorable inhibitory activity. mdpi.com The bromine atom can participate in halogen bonding and alter the electronic properties of the aromatic ring, thereby influencing ligand-receptor interactions.

The nitrogen at the 1-position (N1) of the indazole ring is a common site for substitution, and modifications here significantly affect the compound's biological profile. researchgate.net The regioselectivity of N-alkylation (whether the substituent attaches to N1 or N2) is influenced by steric and electronic effects of other substituents on the indazole ring. nih.govbeilstein-journals.org

Table 1: Effect of N-Alkylation on Regioselectivity in Substituted Indazoles This table illustrates how substituents on the indazole ring direct alkylation to the N1 or N2 position, a key consideration in synthesizing specific isomers for biological testing.

The C3-position of the indazole ring is another critical point for substitution, with modifications here profoundly impacting biological activity. nih.govpnrjournal.com A variety of functional groups can be introduced at this position to modulate the compound's properties.

For example, SAR studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity. nih.gov In another study, a series of indazole derivatives with substitutions at the C3 position were synthesized and evaluated as anticancer agents, with compound 2f showing potent growth inhibitory activity against several cancer cell lines. rsc.org The introduction of different groups at C3 can influence the molecule's ability to interact with specific residues in a target's active site. Methods for the direct C3-functionalization of indazoles, such as bromination, are important for creating diverse derivatives for screening. nih.govrsc.org The steric and electronic properties of the C3-substituent can dictate the binding orientation and affinity of the molecule. nih.gov

Table 2: Anticancer Activity of C3-Substituted Indazole Derivative 2f This table highlights the potent in vitro antiproliferative activity of a specific C3-substituted indazole derivative against various cancer cell lines.

Exploration of Bioisosteric Replacements on the Benzyloxy and Bromo Moieties

Bioisosteric replacement is a drug design strategy that involves substituting one atom or group of atoms with another that has broadly similar physicochemical properties, with the aim of creating a new molecule with improved activity, altered selectivity, or better pharmacokinetic/toxicokinetic properties. cambridgemedchemconsulting.com

For the benzyloxy group, a potential bioisosteric replacement could be another group that mimics its size and electronic properties. In some contexts, an indazole ring itself has been used as a bioisostere for a catechol moiety. google.comgoogle.com This highlights the versatility of the indazole scaffold in mimicking other aromatic systems. The replacement of a methoxy (B1213986) group with small alkyl or 5- to 6-membered rings has been shown to restore metabolic stability in some compounds. cambridgemedchemconsulting.com

Stereochemical Influences on Biological Activity of Related Indazole Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov This is because biological targets like enzymes and receptors are chiral, and they often interact differently with different stereoisomers of a drug molecule. nih.gov

While specific stereochemical studies on this compound were not found in the search results, research on related chiral compounds underscores the importance of stereochemistry. For instance, in a study of 3-Br-acivicin isomers, the natural (5S, αS) isomers consistently showed the most potent antimalarial activity, while other diastereoisomers were significantly less active or inactive. nih.gov This difference in activity was attributed to a potential stereoselective uptake mechanism. nih.gov

Furthermore, the creation of C3-quaternary stereocenters in 1H-indazoles has been a focus of synthetic efforts, indicating the recognized importance of chirality at this position for developing novel pharmaceuticals. pnrjournal.com These findings suggest that if a chiral center were introduced into a this compound derivative, the biological activity would likely be highly dependent on the specific stereoisomer.

Physicochemical Property Modulation for Enhanced Biological Activity

The strategic manipulation of physicochemical properties is a cornerstone of modern medicinal chemistry, aimed at optimizing the therapeutic potential of lead compounds. For the this compound scaffold, a promising but underexplored chemical entity, modulation of its physicochemical characteristics is paramount for enhancing its biological activity. Indazole derivatives, as a class, are recognized for their wide-ranging pharmacological effects, including anti-inflammatory, anti-tumor, and protein kinase inhibitory activities. nih.govnih.govnih.gov The effectiveness of these derivatives is often intricately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.

Systematic modifications to the this compound core can be undertaken to fine-tune its properties. Key parameters for optimization include lipophilicity, aqueous solubility, metabolic stability, and hydrogen bonding capacity. These modifications can be achieved through the introduction of various functional groups at different positions on the indazole ring or the benzyloxy moiety.

Lipophilicity (LogP/LogD): The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD), plays a critical role in its ability to cross cell membranes and access its target. For this compound derivatives, the large benzyloxy group and the bromo substituent contribute to a significant degree of lipophilicity. While a certain level of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.

To modulate lipophilicity, a common strategy involves the introduction of polar functional groups. For instance, the incorporation of hydroxyl (-OH), methoxy (-OCH3), or small alkylamine groups on the benzyl ring can decrease LogP, potentially improving aqueous solubility and bioavailability. Conversely, the addition of further lipophilic groups, such as alkyl or haloalkyl moieties, would increase LogP, which could enhance binding to a hydrophobic pocket within a target protein.

Aqueous Solubility: Adequate aqueous solubility is essential for drug formulation and absorption. The parent this compound is expected to have low water solubility. Improving this property can be achieved by introducing ionizable groups, such as carboxylic acids or amines, or by incorporating polar, non-ionizable functionalities that can participate in hydrogen bonding with water molecules. For example, replacing the benzyloxy group with a pyridylmethoxy group could introduce a basic nitrogen atom, which would be protonated at physiological pH, thereby increasing solubility.

Metabolic Stability: The benzyloxy group, in particular, can be susceptible to metabolic cleavage (O-debenzylation) by cytochrome P450 enzymes in the liver. This can lead to rapid inactivation and clearance of the compound. To enhance metabolic stability, one could replace the benzyl group with a metabolically more robust substituent, such as a fluorinated benzyl group or a different heterocyclic ring. The introduction of electron-withdrawing groups on the benzyl ring can also decrease the rate of oxidative metabolism.

The following table illustrates hypothetical modifications to the this compound scaffold and their predicted impact on key physicochemical properties and a generic biological endpoint (e.g., kinase inhibition, IC50).

| Compound | R1 (on Benzyl Ring) | R2 (on Indazole) | Predicted LogP | Predicted Aqueous Solubility | Predicted Metabolic Stability | Hypothetical Biological Activity (IC50, nM) |

| Parent | H | H | High | Low | Moderate | 150 |

| A | 4-OH | H | Moderate | Moderate | Low | 100 |

| B | 4-OCH3 | H | High | Low | Moderate | 120 |

| C | 4-F | H | High | Low | High | 80 |

| D | H | 1-Methyl | High | Low | High | 200 |

| E | H | 1-(2-Hydroxyethyl) | Moderate | High | Moderate | 90 |

This table is for illustrative purposes and the values are hypothetical.

Hydrogen Bonding: The hydrogen bond donor/acceptor profile of a molecule is crucial for its specific interaction with a biological target. The 1H-indazole core provides a hydrogen bond donor at the N1 position. Alkylation at this position, while potentially increasing metabolic stability, would remove this key interaction point, which could be detrimental to activity depending on the target's binding site. Modifications to the benzyloxy group, such as introducing a hydroxyl or amide functionality, can introduce additional hydrogen bond donors and acceptors, potentially leading to stronger and more specific binding to the target protein.

Biological Activity Profiling and Mechanistic Investigations of 4 Benzyloxy 5 Bromo 1h Indazole Analogs

Anticancer Activities of Indazole Derivatives and Potential Relevance to the 4-Benzyloxy-5-bromo-1H-indazole Scaffold

The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents. orientjchem.orgnih.gov The structural versatility of the indazole nucleus allows for modifications that can lead to compounds with high efficacy and selectivity against various cancer types. nih.gov

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., A549, K562, PC-3, Hep-G2)

A variety of indazole derivatives have been synthesized and evaluated for their inhibitory effects against several human cancer cell lines. nih.gov These include lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and liver cancer (Hep-G2). nih.gov

In one study, a series of 1H-indazole-3-amine derivatives were tested for their anti-proliferative activity. nih.gov Compound 6o from this series demonstrated a notable inhibitory effect on the K562 cell line, with a 50% inhibitory concentration (IC50) of 5.15 µM. nih.gov Importantly, this compound exhibited greater selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against the HEK-293 human embryonic kidney cell line. nih.gov Another compound, 5k , showed potent activity against the Hep-G2 cell line with an IC50 of 3.32 µM, but its high toxicity to normal cells (IC50 = 12.17 µM) made it a less attractive candidate for further development. nih.gov

The cytotoxic effects of triazene (B1217601) derivatives, which are structurally related to indazoles, have also been investigated. nih.gov A series of these compounds were tested against eight different cancer cell lines, including PC3, K562, and HepG2. nih.gov One particular derivative, 1,3-bis(2-ethoxyphenyl)triazene C , showed significant and selective cytotoxicity, with IC50 values ranging from 0.560 to 3.33 µM across the cancer cell lines, compared to an IC50 of 12.61 µM on a non-cancerous cell line. nih.gov The PC3 and MCF7 breast cancer cell lines were especially sensitive to this compound, with IC50 values of 0.590 µM and 0.56 µM, respectively. nih.gov

The table below summarizes the cytotoxic activity of selected indazole and related derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Source |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| 6o | HEK-293 (Normal) | 33.2 | nih.gov |

| 5k | Hep-G2 (Liver Cancer) | 3.32 | nih.gov |

| 5k | HEK-293 (Normal) | 12.17 | nih.gov |

| 1,3-bis(2-ethoxyphenyl)triazene C | PC3 (Prostate Cancer) | 0.590 | nih.gov |

| 1,3-bis(2-ethoxyphenyl)triazene C | MCF7 (Breast Cancer) | 0.56 | nih.gov |

| 1,3-bis(2-ethoxyphenyl)triazene C | HUVEC (Normal) | 12.61 | nih.gov |

| se-182 | A549 (Lung Cancer) | 15.80 | jksus.orgresearchgate.net |

| se-182 | HepG2 (Liver Cancer) | 15.58 | jksus.orgresearchgate.net |

Exploration of Molecular Mechanisms of Action (e.g., Apoptosis, Cell Cycle Modulation, Kinase Inhibition, Bromodomain Inhibition, ULK1 Inhibition)

The anticancer effects of indazole derivatives are attributed to a variety of molecular mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death. For instance, compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov Treatment with this compound led to a significant increase in the total apoptosis rate, affecting both early and late stages of apoptosis. nih.gov This apoptotic induction is potentially mediated through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov Similarly, a novel 1,3-dimethyl-6-amino-1H-indazole derivative, compound 7 , was shown to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov

Cell cycle modulation is another important mechanism. Indirubin and its derivatives, which share structural similarities with indazoles, are potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov Inhibition of these kinases leads to cell cycle arrest, typically in the G1/S and G2/M phases, which in turn can trigger apoptosis. nih.gov

Kinase inhibition is a broad mechanism through which many indazole derivatives exert their anticancer effects. Beyond CDKs, other kinases are also targeted. For example, some chromone-based compounds have been identified as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy. nih.gov Inhibition of ULK1 can modulate autophagy and sensitize cancer cells to apoptosis. nih.gov While not directly an indazole, this highlights a potential mechanism for related heterocyclic compounds.

Antimicrobial Properties of Indazole Derivatives

Indazole-based compounds have emerged as a significant class of antimicrobial agents, demonstrating a broad spectrum of activity against various pathogens. orientjchem.orgnih.govmdpi.com The versatility of the indazole scaffold allows for the development of derivatives with potent antibacterial, antifungal, and antimycobacterial properties. orientjchem.orgnih.govmdpi.commdpi.comnih.gov

Antibacterial Activity (e.g., against S. aureus, Bacillus subtilis, E. coli)

Indazole derivatives have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A novel class of indazole derivatives has been discovered to be potent inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target. nih.gov These compounds exhibited excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In other studies, various synthesized indazole derivatives have been screened for their antibacterial activity. For instance, a series of N-methyl-3-aryl indazoles showed significant activity against bacterial strains such as Xanthomonas campestris and Bacillus megaterium. orientjchem.org Specifically, compounds 5a , 5b , 5i , and 5j demonstrated excellent inhibitory activity against different microbial strains. orientjchem.org Another study reported that compound 1.1A showed maximum zone of inhibition against Proteus vulgaris, Bacillus subtilis, and Bacillus thurengensis, while compound 1.2B was most effective against Bacillus thurengensis and E. coli. researchgate.net

The table below presents the antibacterial activity of selected indazole derivatives.

| Compound/Extract | Bacterial Strain | Activity | Source |

| 5i, 5f, 5a | Xanthomonas campestris | Zone of inhibition: 2.3, 2.2, 2.1 cm respectively | orientjchem.org |

| 5j, 5a, 5h | Bacillus megaterium | Zone of inhibition: 1.6, 1.5, 1.2 cm respectively | orientjchem.org |

| Indole-thiadiazole (2h) | S. aureus | MIC: 6.25 µg/mL | nih.gov |

| Indole-triazole (3d) | S. aureus | MIC: 6.25 µg/mL | nih.gov |

| Aqueous snail slime extract | Staphylococcus aureus | Zone of inhibition: 27.33mm ± 2.51mm | nih.gov |

| Aqueous snail slime extract | Escherichia coli | Zone of inhibition: 11.33mm ± 1.53mm | nih.gov |

Antifungal Activity (e.g., against Candida albicans)

Certain indazole derivatives have also been identified as having significant antifungal properties, particularly against Candida species, which are a common cause of fungal infections. mdpi.commdpi.com A series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity. mdpi.com Compound 10g , which has an N,N-diethylcarboxamide substituent, was particularly effective against Candida albicans and miconazole-susceptible and resistant C. glabrata strains. mdpi.com

In another study, two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , showed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com The antifungal activity of indazole derivatives highlights the potential of this scaffold in developing new treatments for fungal infections, including those caused by drug-resistant strains. mdpi.com

The table below summarizes the antifungal activity of selected indazole derivatives.

| Compound | Fungal Strain | Activity | Source |

| 10g | Candida albicans | Most active in its series | mdpi.com |

| 10g | Miconazole susceptible C. glabrata | Most active in its series | mdpi.com |

| 10g | Miconazole resistant C. glabrata | Most active in its series | mdpi.com |

| 18 | Candida albicans | Growth inhibition | mdpi.com |

| 18 | Candida glabrata | Growth inhibition | mdpi.com |

| 23 | Candida albicans | Growth inhibition | mdpi.com |

| 23 | Candida glabrata | Growth inhibition | mdpi.com |

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv)

The indazole scaffold has also been explored for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A series of cyclohexenone and indazole derivatives were synthesized and evaluated for their antitubercular activity. researchgate.net

Furthermore, derivatives of other nitrogen-containing heterocycles have shown promise. For example, a series of 1,2,3-triazole derivatives of isoniazid (B1672263) exhibited significant activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 0.62 to 2.5 µg/mL. acs.orgcolby.edu These compounds also displayed low cytotoxicity against human liver and kidney cell lines, suggesting a favorable therapeutic index. acs.orgcolby.edu While these are not indazoles, their activity underscores the potential of N-heterocyclic compounds in the development of new anti-tuberculosis drugs. The search for novel structures is a key strategy in the discovery of new anti-TB agents. nih.gov

The table below shows the antimycobacterial activity of selected N-heterocyclic derivatives.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |

| (E)-N′-[(1-aryl)-1H-1,2,3-triazole-4-yl)methylene] isonicotinoyl hydrazides | Mycobacterium tuberculosis H37Rv | 0.62 - 2.5 | acs.orgcolby.edu |

Anti-inflammatory and Antiarrhythmic Activities of Indazole-Based Compounds

The indazole scaffold is a core component of various compounds investigated for their anti-inflammatory and antiarrhythmic properties. nih.govnih.gov While specific studies on the this compound analog are not extensively detailed in publicly available research, the broader class of indazole derivatives has demonstrated significant potential in these therapeutic areas.

Anti-inflammatory Activity:

Indazole derivatives have shown promise as anti-inflammatory agents. nih.gov Research indicates that their mechanism of action may involve the inhibition of key inflammatory mediators. For instance, certain indazole compounds have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.com Furthermore, studies have revealed that some derivatives can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibit free radical scavenging activity. nih.gov

A study on the anti-inflammatory activity of indazole and its derivatives in a carrageenan-induced hind paw edema model in rats demonstrated a significant, dose-dependent reduction in inflammation. nih.gov Notably, 5-aminoindazole (B92378) showed a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov Another study highlighted newly synthesized analogs of curcumin (B1669340) containing an indazole moiety, with one compound in particular exhibiting potent anti-inflammatory activity with an IC₅₀ value of 0.548 µM in a protein denaturation assay. ugm.ac.id These findings underscore the potential of the indazole core in the development of novel anti-inflammatory drugs. researchgate.net

| Compound | Assay | Activity | Source |

|---|---|---|---|

| Indazole | Carrageenan-induced rat paw edema | 61.03% inhibition at 100 mg/kg | nih.gov |

| 5-Aminoindazole | Carrageenan-induced rat paw edema | 83.09% inhibition at 100 mg/kg | nih.gov |

| Analog Indazole of Curcumin (Compound 3a) | Protein denaturation | IC₅₀ = 0.548 ± 0.062 μM | ugm.ac.id |

| 2,3-diphenyl-2H-indazole derivatives (18, 21, 23, 26) | In vitro human COX-2 inhibition | Active inhibitors | mdpi.com |

Antiarrhythmic Activity:

The therapeutic potential of indazole derivatives extends to cardiovascular conditions, specifically arrhythmias. nih.gov While detailed mechanistic studies on a wide range of indazole analogs are still emerging, the core structure is recognized for its presence in compounds with antiarrhythmic effects. nih.gov For example, the indazole derivative DY-9760e has shown cardioprotective effects against ischemic/reperfusion injury, a condition often associated with arrhythmias. nih.gov Another derivative, YC-1, has been developed for its therapeutic potential in circulatory disorders. nih.gov The development of compounds like ARRY-371797, a p38α kinase inhibitor containing an indazole scaffold, for conditions such as LMNA-related dilated cardiomyopathy, further highlights the relevance of this chemical class in treating heart rhythm disorders. nih.gov

Inhibition of Monoamine Oxidase B (MAO-B) by Indazole Carboxamides

A significant area of research for indazole derivatives has been their activity as inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme that breaks down neurotransmitters like dopamine, and its inhibition is a key strategy in the treatment of neurodegenerative conditions such as Parkinson's disease.

Indazole-5-carboxamides, in particular, have been identified as a class of highly potent, selective, and reversible inhibitors of human MAO-B. mdpi.com These compounds have shown subnanomolar inhibitory activity, indicating a very high affinity for the enzyme. mdpi.com For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (a specific analog) demonstrated an IC₅₀ value of 0.386 nM for human MAO-B, with over 25,000-fold selectivity against the MAO-A isoform. mdpi.com

Further studies on N-unsubstituted and N1-methylated indazole-5-carboxamides have confirmed their subnanomolar potency and reversible, competitive mode of inhibition. These compounds also exhibit favorable drug-like properties, including high brain permeability and water solubility, which are crucial for central nervous system (CNS) active drugs.

| Compound Name | hMAO-B IC₅₀ (nM) | Selectivity vs hMAO-A | Source |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 | >25000-fold | mdpi.com |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 | >5700-fold | mdpi.com |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | 0.612 | >16000-fold | mdpi.com |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | 1.59 | >6000-fold | mdpi.com |

Antiviral Activities, Including Anti-HIV

The broad pharmacological profile of the indazole nucleus includes significant antiviral activity. nih.gov Analogs based on this scaffold have been investigated for their efficacy against a range of viruses, including Hepatitis C virus (HCV) and influenza viruses.

Anti-HCV Activity: Research into 1-aminobenzyl-1H-indazole-3-carboxamide analogues has led to the development of potent antiviral agents against HCV. Two standout analogues, designated as 5n and 5t, have demonstrated impressive potency and selectivity, making them strong candidates for further development as anti-HCV drugs.

Anti-Influenza Activity: A novel chemotype, pyrrolo[2,3-e]indazole, has been identified as a promising scaffold for the development of neuraminidase inhibitors active against both influenza A virus and Streptococcus pneumoniae. Compounds with this core structure have been shown to inhibit the replication of H3N2 and H1N1 influenza A virus strains and were well-tolerated by host cells.

Anti-HIV Activity: The indazole core is also recognized for its potential in developing anti-HIV agents. nih.gov While specific data on this compound is limited, the general class of indazole derivatives has been noted for its anti-HIV properties. This has led to the exploration of hybrid molecules that combine the indazole ring with other pharmacologically active groups to enhance antiviral efficacy.

| Compound/Analog Class | Virus | Activity | Source |

|---|---|---|---|

| 1-aminobenzyl-1H-indazole-3-carboxamide (Analog 5n) | Hepatitis C Virus (HCV) | IC₅₀ = 0.013 μM, EC₅₀ = 0.018 μM | dntb.gov.ua |

| 1-aminobenzyl-1H-indazole-3-carboxamide (Analog 5t) | Hepatitis C Virus (HCV) | IC₅₀ = 0.007 μM, EC₅₀ = 0.024 μM | dntb.gov.ua |

| Pyrrolo[2,3-e]indazole derivatives (e.g., compounds 6h and 12) | Influenza A (H3N2, H1N1) | Inhibit viral replication by suppressing neuraminidase | rsc.org |

Antiparasitic Activities of Indazole Analogs

Indazole derivatives have emerged as a significant class of compounds in the search for new antiparasitic agents. nih.govugm.ac.id Their activity has been particularly noted against protozoan parasites, including those responsible for Chagas disease.

Anti-Trypanosoma cruzi Activity: Nitroindazole derivatives, especially those with a nitro group at the 5-position, have shown potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov These compounds are believed to exert their trypanocidal effect by inducing oxidative stress within the parasite. Several 5-nitroindazole (B105863) derivatives have demonstrated superior activity compared to the reference drug, benznidazole, against both the extracellular (epimastigote) and intracellular (amastigote) forms of the parasite.

For example, derivative 16, a 5-nitroindazole compound, was found to be highly active against intracellular amastigotes of the moderately drug-resistant Y strain of T. cruzi, with an IC₅₀ of 0.41 μM. researchgate.net Another study highlighted compound 5a (5-nitro-2-picolyl-indazolin-3-one) for its favorable trypanocidal activity and a selectivity index superior to the standard drug nifurtimox. nih.gov The mechanism of action for these compounds is linked to the generation of reactive oxygen species (ROS), leading to apoptosis in the parasites. nih.gov

| Compound/Derivative | Parasite Stage | Activity (IC₅₀) | Source |

|---|---|---|---|

| Derivative 16 (5-nitroindazole) | Intracellular amastigotes (Y strain) | 0.41 μM | researchgate.net |

| Derivative 24 (5-nitroindazole) | Intracellular amastigotes (Y strain) | More active than benznidazole | researchgate.net |

| Compound 5a (5-nitro-2-picolyl-indazolin-3-one) | Epimastigotes | 1.1 ± 0.3 µM | nih.gov |

| Compound 5a (5-nitro-2-picolyl-indazolin-3-one) | Trypomastigotes | 5.4 ± 1.0 µM | nih.gov |

Future Research Directions and Translational Potential

Development of Next-Generation Indazole Derivatives through Targeted Synthesis

The synthesis of novel indazole derivatives is a cornerstone of drug discovery. nih.gov Building upon the 4-benzyloxy-5-bromo-1h-indazole framework, medicinal chemists can employ various synthetic strategies to generate next-generation compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

One key approach involves the strategic modification of the indazole core. For instance, regioselective alkylation of the indazole nitrogen (N1 or N2) can significantly impact biological activity. beilstein-journals.orgbeilstein-journals.org While direct alkylation often yields a mixture of N1 and N2 isomers, methods for achieving high regioselectivity are being developed. beilstein-journals.orgwuxibiology.comrsc.org For example, the use of specific bases and solvents can favor the formation of the thermodynamically more stable N1-substituted indazoles. beilstein-journals.orgrsc.org

Furthermore, the bromine atom at the 5-position serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the exploration of diverse chemical space and the generation of extensive compound libraries for screening. mdpi.com Similarly, the benzyloxy group at the 4-position can be deprotected to reveal a hydroxyl group, providing another site for modification.

A variety of synthetic routes are being explored for the creation of diverse indazole libraries. These include multi-step solution-phase synthesis and more modern approaches. mdpi.comgoogle.comgoogle.com For example, a three-step synthesis starting from 3-fluoro-2-methylaniline (B146951) has been developed to produce 5-bromo-4-fluoro-1H-indazole. google.com Another method for preparing 4-bromo-5-methyl-1H-indazole involves a multi-step process starting from the reaction of a compound with lithium diisopropylamide. google.com

Advanced Computational Approaches for De Novo Design of Indazole Analogs

Computational chemistry plays an increasingly vital role in modern drug discovery, enabling the rational design of novel molecules with desired properties. researchgate.net For indazole derivatives, computational approaches can be leveraged to predict binding affinities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful tools for the de novo design of indazole analogs. SBDD utilizes the three-dimensional structure of a biological target to design complementary ligands. nih.gov For instance, if the target is a protein kinase, docking studies can be performed to predict how different indazole derivatives will bind to the ATP-binding site. mdpi.com This information can then guide the synthesis of compounds with improved inhibitory activity. mdpi.com

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the stability of binding interactions over time. researchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of indazole derivatives with their biological activities, enabling the prediction of the potency of unsynthesized compounds. youtube.com

Recent studies have demonstrated the successful application of these computational methods in the design of potent and selective indazole-based inhibitors for various targets, including kinases and other enzymes. nih.govresearchgate.net For example, fragment-led de novo design has been used to discover 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully elucidate the mechanisms of action of substituted indazoles, a systems-level approach is required. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of how these compounds affect cellular pathways and networks. springernature.comnih.gov

By combining different omics datasets, researchers can identify the molecular targets of indazole derivatives and unravel the downstream signaling cascades that are modulated. nih.govyoutube.com For example, transcriptomic analysis can reveal changes in gene expression patterns following treatment with an indazole compound, while proteomic analysis can identify alterations in protein levels and post-translational modifications. springernature.com Metabolomic profiling can then shed light on the metabolic pathways that are perturbed.

Statistical methods and bioinformatics tools are essential for the integration and interpretation of these large and complex datasets. springernature.comyoutube.com Network-based approaches, for instance, can be used to construct interaction networks and identify key nodes and pathways that are affected by the compound. youtube.com This integrated approach can help in understanding the holistic impact of these molecules on biological systems. nih.gov

Exploration of New Therapeutic Areas for Substituted Indazoles

The versatile nature of the indazole scaffold has led to its exploration in a wide range of therapeutic areas. nih.govnih.govnih.gov While initially recognized for their kinase inhibitory activity in oncology, recent research has unveiled their potential in other disease domains. nih.govnih.gov

Table 1: Investigated Therapeutic Areas for Substituted Indazoles

| Therapeutic Area | Biological Target(s) | Reference |

|---|---|---|

| Oncology | VEGFR, EGFR, c-Met, HSP90, CDK2, Tie-2, EphB4 | nih.govnih.govnih.gov |

| Neurodegenerative Diseases | LRRK2, Monoamine oxidases | nih.gov |

| Infectious Diseases | Bacterial and Fungal targets | nih.gov |

| Inflammatory Diseases | COX-2, FGFR | nih.gov |

| Pain | Nav1.7 | mdpi.com |

Indazole derivatives have shown promise as anticancer agents by targeting various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as VEGFR, Tie-2, and EphB4. nih.gov Beyond cancer, the LRRK2 antagonist MLi-2, an indazole-containing compound, has shown efficacy in models of neurodegenerative diseases. nih.gov Furthermore, indazole-5-carboxamides have demonstrated a strong affinity for monoamine oxidases, suggesting their potential for treating Parkinson's disease. nih.gov The antimicrobial properties of indazole derivatives against various bacteria and fungi are also being actively investigated. nih.gov

Application of Flow Chemistry and Continuous Processing in Indazole Synthesis